Structural Divergence: Cinnamamide Side Chain Versus Antiplatelet and Hhat Inhibitor Pharmacophores
The compound's N-5 substituent is an (E)-3-phenylprop-2-en-1-one (cinnamamide) group, which is structurally distinct from the N-5 substituents of the closest commercially relevant thieno[3,2-c]pyridines. Ticlopidine bears a 2-chlorobenzyl group (C14H14ClNS, MW 263.79), clopidogrel bears a 2-chlorophenyl acetate methyl ester (C16H16ClNO2S, MW 321.82), and the RU-SKI 43 Hhat inhibitor bears a 4-methylbenzoyl group [1]. This cinnamamide moiety introduces an α,β-unsaturated carbonyl system absent in the comparators, creating a distinct electrostatic potential surface and potential for covalent target engagement via Michael addition [2].
| Evidence Dimension | N-5 substituent identity (structure) |
|---|---|
| Target Compound Data | (E)-3-phenylprop-2-en-1-one (cinnamamide) – C9H7O; conjugated alkene |
| Comparator Or Baseline | Ticlopidine: 2-chlorobenzyl (C7H6Cl); Clopidogrel: 2-chlorophenyl acetic acid methyl ester (C9H8ClO2); RU-SKI 43: 4-methylbenzoyl (C8H7O) |
| Quantified Difference | Presence of α,β-unsaturated carbonyl vs. saturated alkyl/ester/acyl in comparators |
| Conditions | 2D structure comparison; no biological assay data available |
Why This Matters
The cinnamamide moiety is a privileged scaffold for anticancer and anti-inflammatory activity, suggesting this compound should not be substituted with antiplatelet or Hhat-inhibitor analogs in assays probing non-P2Y12, non-Hhat targets.
- [1] PubChem Compound Summaries for CID 5472 (Ticlopidine), CID 60606 (Clopidogrel), and CID 122161986 (Target Compound). NCBI. View Source
- [2] Gaikwad N, et al. (2019) Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European Journal of Medicinal Chemistry. 181:111561. View Source
